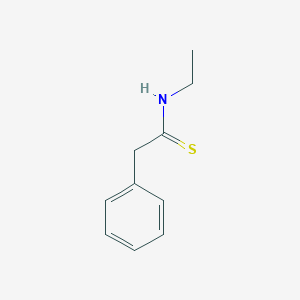
2-(Hept-1-EN-1-YL)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hept-1-EN-1-YL)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing one sulfur atom and four carbon atoms. The compound this compound features a hept-1-en-1-yl group attached to the second position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 2-(Hept-1-EN-1-YL)thiophene can be achieved through several synthetic routes. One common method involves the reaction of thiophene with hept-1-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiophene and facilitate the nucleophilic substitution reaction .
Industrial production methods for thiophene derivatives often involve the use of catalytic processes to improve yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound with high efficiency .
Chemical Reactions Analysis
2-(Hept-1-EN-1-YL)thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The oxidation of thiophene derivatives can lead to the formation of thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions of thiophene derivatives can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions, such as halogenation and alkylation, can be performed on the thiophene ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Hept-1-EN-1-YL)thiophene depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, thiophene-based drugs may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
In material science, the electronic properties of thiophene derivatives are crucial for their function as organic semiconductors. The conjugated π-electron system in the thiophene ring allows for efficient charge transport, making these compounds suitable for use in electronic devices .
Comparison with Similar Compounds
2-(Hept-1-EN-1-YL)thiophene can be compared with other thiophene derivatives, such as 2-methylthiophene and 2-phenylthiophene. While all these compounds share the thiophene core, the substituents at the second position significantly influence their properties and applications.
2-Methylthiophene: This compound has a methyl group attached to the thiophene ring.
2-Phenylthiophene: This derivative features a phenyl group attached to the thiophene ring.
The uniqueness of this compound lies in its hept-1-en-1-yl substituent, which imparts distinct chemical and physical properties, making it suitable for specific applications in material science and medicinal chemistry .
Properties
CAS No. |
230639-20-0 |
|---|---|
Molecular Formula |
C11H16S |
Molecular Weight |
180.31 g/mol |
IUPAC Name |
2-hept-1-enylthiophene |
InChI |
InChI=1S/C11H16S/c1-2-3-4-5-6-8-11-9-7-10-12-11/h6-10H,2-5H2,1H3 |
InChI Key |
DWMIMYVNIYMSOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)


![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)


![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)



![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)

![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)

